[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](morpholin-4-yl)methanone
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Overview
Description
7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzothiophene core, along with a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo halogenation to introduce bromine and chlorine atoms. The difluoromethoxy group is introduced through nucleophilic substitution reactions, and the morpholino group is added via amide bond formation. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the benzothiophene ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes at the molecular level.
Medicine
In medicine, 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-chloro-1H-indole: This compound shares the bromine and chlorine substituents but differs in its core structure, which is an indole rather than a benzothiophene.
3-Chloro-4-(difluoromethoxy)benzaldehyde: This compound has a similar difluoromethoxy group but lacks the bromine and morpholino groups.
Uniqueness
The uniqueness of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE lies in its combination of functional groups and its benzothiophene core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H11BrClF2NO3S |
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Molecular Weight |
426.7 g/mol |
IUPAC Name |
[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H11BrClF2NO3S/c15-7-1-2-8(22-14(17)18)9-10(16)12(23-11(7)9)13(20)19-3-5-21-6-4-19/h1-2,14H,3-6H2 |
InChI Key |
XNPGWDNUOQLTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl |
Origin of Product |
United States |
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